molecular formula C12H16N2O B11790584 N-Isopropylindoline-2-carboxamide

N-Isopropylindoline-2-carboxamide

Cat. No.: B11790584
M. Wt: 204.27 g/mol
InChI Key: CMAXROOFJXSODT-UHFFFAOYSA-N
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Description

N-Isopropylindoline-2-carboxamide is a compound belonging to the indole family, which is a class of heterocyclic organic compounds. The indole skeleton consists of a benzene ring fused to a pyrrole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Isopropylindoline-2-carboxamide typically involves the use of indole-2-carboxylic acid as a starting material. The process includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

N-Isopropylindoline-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-Isopropylindoline-2-carboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

N-Isopropylindoline-2-carboxamide can be compared with other indole-2-carboxamide derivatives:

This compound stands out due to its unique combination of enzyme inhibition, antiproliferative, and antitubercular activities, making it a valuable compound for further research and development .

Properties

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

N-propan-2-yl-2,3-dihydro-1H-indole-2-carboxamide

InChI

InChI=1S/C12H16N2O/c1-8(2)13-12(15)11-7-9-5-3-4-6-10(9)14-11/h3-6,8,11,14H,7H2,1-2H3,(H,13,15)

InChI Key

CMAXROOFJXSODT-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C1CC2=CC=CC=C2N1

Origin of Product

United States

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